methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate
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Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is an ester derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate typically involves the following steps:
Protection of the Amine Group: The amine group of the amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Chlorination: The final step involves the introduction of the chlorine atom to the propanoate moiety. This can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas in the presence of Pd/C catalyst.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid.
Deprotection: The free amine derivative of the compound.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: For the development of new drugs and as a building block in peptide synthesis.
Biological Studies: To study enzyme-substrate interactions and protein modifications.
Industrial Applications: In the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The benzyloxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The chlorine atom can be substituted with various nucleophiles, enabling the synthesis of diverse derivatives with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of chlorine.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-iodopropanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. The presence of the chlorine atom makes it a valuable intermediate for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
methyl (2S)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
InChI Key |
UQUQXYVMAKOZMV-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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